molecular formula C16H15FN6O B2459550 1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea CAS No. 2380096-03-5

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea

Numéro de catalogue B2459550
Numéro CAS: 2380096-03-5
Poids moléculaire: 326.335
Clé InChI: HTBASKGAOIQTIO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been shown to have potential applications in the treatment of cancer and other diseases.

Mécanisme D'action

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea works by binding to the adenosine A2A receptor and inhibiting its activity. This receptor is involved in the regulation of the immune system and is often upregulated in the tumor microenvironment, leading to immune suppression. By blocking this receptor, 1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea may enhance the immune response to cancer cells and improve the effectiveness of other cancer treatments.
Biochemical and Physiological Effects:
1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to enhance the immune response to cancer cells, reduce tumor growth, and improve survival rates in animal models. It has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea is its potential to enhance the immune response to cancer cells, which may improve the effectiveness of other cancer treatments. Another advantage is its favorable safety profile, which makes it a promising candidate for further development. However, one limitation is that it has only been studied in preclinical models, and further research is needed to determine its safety and efficacy in humans.

Orientations Futures

There are a number of future directions for research on 1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea. One direction is to further investigate its potential applications in the treatment of cancer, both as a standalone treatment and in combination with other cancer therapies. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to determine its safety and efficacy in humans, including clinical trials.

Méthodes De Synthèse

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea can be synthesized through a multistep process involving the reaction of 2-cyanopyrazine with 2-bromo-3-chloro-1-(4-fluorophenyl)propane, followed by the reaction with 3-aminomethylazetidine. The final step involves the reaction with methyl isocyanate to form the desired product.

Applications De Recherche Scientifique

1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea has been extensively studied for its potential applications in the treatment of cancer. It has been shown to inhibit the adenosine A2A receptor, which plays a role in the suppression of the immune system in the tumor microenvironment. By blocking this receptor, 1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea may enhance the immune response to cancer cells and improve the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c1-22(16(24)21-12-4-2-11(17)3-5-12)13-9-23(10-13)15-14(8-18)19-6-7-20-15/h2-7,13H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBASKGAOIQTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(4-fluorophenyl)-3-methylurea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.